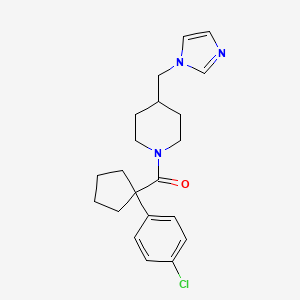

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral properties .Wissenschaftliche Forschungsanwendungen

Subheading Cytochrome P450 and Drug Metabolism

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, including the metabolism of compounds structurally similar to (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone. Selective chemical inhibitors are used to understand the specific CYP isoforms involved in drug metabolism, and accurate in vitro assessment of CYP involvement is essential for predicting drug-drug interactions. For instance, furafylline is a selective inhibitor for CYP1A2, and ketoconazole, though commonly used, azamulin is more selective for CYP3A4. The selective inhibition of CYP isoforms is significant for deciphering the specific pathways of drug metabolism and minimizing adverse drug interactions (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

Subheading Chemical Properties and Biological Activities

1,3-Azoles, including imidazoles, are significant in medicinal chemistry due to their diverse biological activities. The synthesis of 4-phosphorylated 1,3-azoles involves methods like cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds show various biological activities, including anti-blastic, sugar-lowering, and antihypertensive activities. The systematic study of 1,3-azoles indicates their presence in a wide range of natural molecules and synthetic drugs, highlighting their importance in pharmaceutical research (Abdurakhmanova et al., 2018).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds often targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, often leading to changes in the target’s function or activity .

Biochemical Pathways

For example, some imidazole-containing compounds inhibit the C-14α demethylation of lanosterol in fungi, leading to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Pharmacokinetics

It is known that imidazole-containing compounds often have diverse pharmacokinetic properties .

Result of Action

Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Direct contact with the compound may cause irritation to the skin, eyes, and respiratory tract .

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c22-19-5-3-18(4-6-19)21(9-1-2-10-21)20(26)25-12-7-17(8-13-25)15-24-14-11-23-16-24/h3-6,11,14,16-17H,1-2,7-10,12-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWLOWBVROOSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B2412845.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)